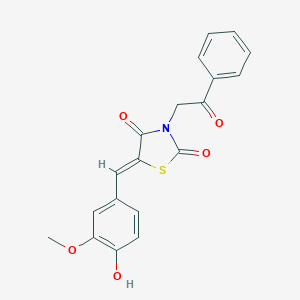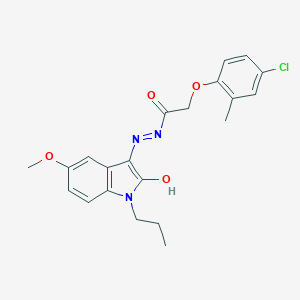
Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Applications
The thiazolidine derivatives have been studied for their analgesic and anti-inflammatory properties. For instance, compounds similar to the one , like ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, have shown significant analgesic and anti-inflammatory effects . These compounds can be more effective than traditional medications such as Piroxicam and Meloxicam, indicating that our compound may also possess similar therapeutic potentials.
Anticancer Activity
Thiazolidine motifs, which are present in our compound, are known to exhibit anticancer properties. They are intriguing heterocyclic moieties that have shown varied biological responses, including anticancer activity . The presence of sulfur in the thiazolidine ring enhances pharmacological properties, making it a valuable moiety for developing new cancer therapies.
Antimicrobial Properties
The structural motif of thiazolidine is also associated with antimicrobial activity. The compound’s framework suggests potential use in the synthesis of new antimicrobial agents that could be effective against a range of bacterial and viral pathogens .
Neuroprotective Effects
Thiazolidine derivatives have been reported to have neuroprotective effects. This suggests that our compound could be used in the development of treatments for neurodegenerative diseases, potentially offering protection to nerve cells against damage .
Antioxidant Activity
The sulfur atom in the thiazolidine ring is known to contribute to antioxidant activity. This property is crucial in combating oxidative stress, which is implicated in various diseases. Therefore, our compound could be explored for its antioxidant capabilities .
Antiviral Therapeutics
Compounds containing five-membered heteroaryl amines, which are structurally related to our compound, have shown antiviral activity against viruses like the Newcastle disease virus . This indicates that our compound could be modified to enhance its antiviral properties and could serve as a lead molecule in antiviral drug development.
Probe Design for Biological Studies
The diverse therapeutic and pharmaceutical activities of thiazolidine derivatives make them suitable for probe design in biological studies. They can be used to investigate various biological targets and pathways, aiding in the understanding of disease mechanisms and the development of new drugs .
Green Chemistry and Catalysis
The synthesis of thiazolidine derivatives, including our compound, can be achieved through green chemistry approaches. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity while minimizing environmental impact. Our compound could be used to explore new catalytic processes and cleaner reaction profiles .
Mecanismo De Acción
Target of Action
Similar compounds have been used as functionalized cereblon ligands for the development of thalidomide-based protacs .
Mode of Action
It’s known that similar compounds interact with their targets via peptide coupling reactions .
Biochemical Pathways
Similar compounds have been used in targeted protein degradation , which involves the ubiquitin-proteasome system.
Pharmacokinetics
Similar compounds have been used in the development of protacs , which are designed to have good bioavailability and cellular permeability.
Result of Action
Similar compounds have been used in targeted protein degradation , which results in the selective degradation of disease-causing proteins.
Action Environment
Similar compounds have been used in the development of protacs , which are designed to be stable and effective in a variety of cellular environments.
Propiedades
IUPAC Name |
methyl 4-[[2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c1-29-20(27)14-7-9-15(10-8-14)22-18(25)11-17-19(26)23(21(28)30-17)12-16(24)13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLINDRBUYWBND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)

![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)

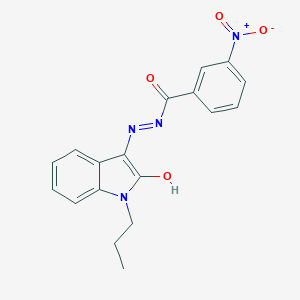
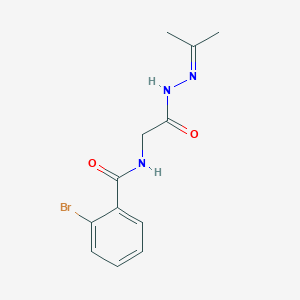
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)

![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)
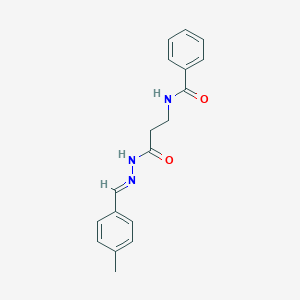
![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)
![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)
